3-(4-bromo-1H-imidazol-2-yl)pyridine
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Overview
Description
3-(4-bromo-1H-imidazol-2-yl)pyridine is a heterocyclic compound that features both an imidazole and a pyridine ring. The presence of a bromine atom at the 4-position of the imidazole ring adds to its chemical reactivity and potential applications. This compound is of interest in various fields due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromo-1H-imidazol-2-yl)pyridine typically involves the formation of the imidazole ring followed by its functionalization. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the addition to the nitrile and subsequent cyclization to form the imidazole ring . The bromination of the imidazole ring can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process typically includes the formation of the imidazole ring, followed by bromination and coupling with a pyridine derivative. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-bromo-1H-imidazol-2-yl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The imidazole ring can undergo oxidation to form N-oxides or reduction to form dihydroimidazoles.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki or Heck reactions to form more complex structures.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS) in the presence of a radical initiator.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Coupling: Palladium catalysts in the presence of appropriate ligands and bases.
Major Products
The major products formed from these reactions include substituted imidazoles, N-oxides, and coupled products with various functional groups.
Scientific Research Applications
3-(4-bromo-1H-imidazol-2-yl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-(4-bromo-1H-imidazol-2-yl)pyridine involves its interaction with specific molecular targets. The bromine atom and the imidazole ring play crucial roles in binding to enzymes or receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways by modulating the activity of key proteins involved in signal transduction.
Comparison with Similar Compounds
Similar Compounds
4-bromo-1H-imidazole: Shares the imidazole core but lacks the pyridine ring.
3-(1H-imidazol-2-yl)pyridine: Similar structure but without the bromine atom.
2-(4-bromo-1H-imidazol-1-yl)pyridine: Positional isomer with the bromine atom at a different position.
Uniqueness
3-(4-bromo-1H-imidazol-2-yl)pyridine is unique due to the presence of both the bromine atom and the pyridine ring, which confer distinct chemical reactivity and potential biological activities. This combination of structural features makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
3-(5-bromo-1H-imidazol-2-yl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3/c9-7-5-11-8(12-7)6-2-1-3-10-4-6/h1-5H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVEIKLMWDJOBFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC=C(N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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